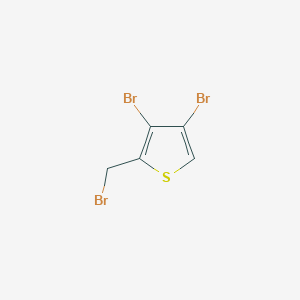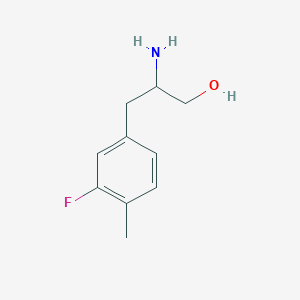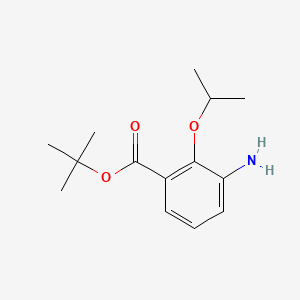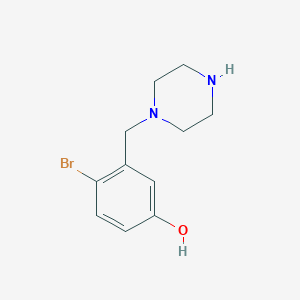
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a 2-ethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine substituents.
Ethoxyethoxylation: The 2-ethoxyethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyethoxy reagent reacts with the halogenated benzene derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine substituents are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
Scientific Research Applications
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals, where its unique structure can interact with biological targets.
Medicine: The compound may be used in the synthesis of drug candidates, particularly those targeting specific pathways or receptors.
Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene depends on its specific application
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where it reacts with nucleophiles to form new products.
Binding to Biological Targets: In biological applications, the compound can bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-chlorobenzene: This compound lacks the 2-ethoxyethoxy group, making it less versatile in certain chemical reactions.
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, which can affect its reactivity and applications.
1-Bromo-3-chloro-5-fluorobenzene: The presence of a fluorine substituent instead of the ethoxyethoxy group can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which provides distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C10H12BrClO2 |
|---|---|
Molecular Weight |
279.56 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12BrClO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 |
InChI Key |
FDMLJGIXOIQDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)




![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)


![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)



![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)

